Coconut diethanolamide
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Overview
Description
Mechanism of Action
Target of Action
Coconut diethanolamide, also known as cocamide diethanolamine, is a diethanolamide made by reacting the mixture of fatty acids from coconut oils with diethanolamine . It primarily targets the surface tension of liquids, acting as a surfactant . It is widely used as a viscosifier, foam stabilizer, detergent, emulsifier, and dispersant .
Mode of Action
This compound interacts with its targets by reducing the surface tension of liquids, thereby enhancing their ability to wet or penetrate solid surfaces . This interaction results in improved solubility, dispersion, and emulsification of substances in various applications .
Biochemical Pathways
The biochemical pathway of this compound involves the amidation reaction between coconut acid and diethanolamine . This reaction is conducted at 150 °C with a reagent ratio of n (coconut acid):n (diethanolamine) = 1:1 . The conversion of coconut acid increases with the elapse of reaction time .
Result of Action
The molecular and cellular effects of this compound’s action are primarily observed in its ability to alter the properties of liquids. It enhances the interfacial activity and oil-displacement performance, making it a useful ingredient in products requiring foaming, emulsifying, and dispersing properties . In the context of polyurethane foams, the addition of this compound can lead to the occurrence of interconnected pores on the cell walls, influencing the properties of the foams .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the reaction temperature and time can affect the conversion of coconut acid in the amidation reaction . Furthermore, its performance as a surfactant can be affected by the pH, temperature, and ionic strength of the solution.
Biochemical Analysis
Biochemical Properties
Coconut diethanolamide plays a significant role in biochemical reactions, particularly in the formation of emulsions and foams . It interacts with various biomolecules, including enzymes and proteins, to enhance the stability and shelf life of emulsions . The nature of these interactions is primarily physical, involving the formation of micelles that can encapsulate other molecules .
Cellular Effects
The effects of this compound on cells are primarily related to its surfactant properties. It can influence cell function by altering the properties of the cell membrane, potentially affecting cell signaling pathways and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of this compound is largely based on its surfactant properties. It can interact with biomolecules through non-covalent interactions, such as hydrophobic interactions and hydrogen bonding . These interactions can lead to changes in the conformation and activity of enzymes and proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. For instance, it has been shown to maintain its surfactant properties under long-term thermal stability tests at reservoir temperature of 70 °C . More detailed studies on the temporal effects of this compound, including its stability and degradation, are needed.
Transport and Distribution
This compound, due to its surfactant properties, is likely to be distributed throughout cells and tissues where it can interact with various biomolecules
Preparation Methods
Coconut diethanolamide is synthesized through the reaction of coconut oil fatty acids with diethanolamine. The reaction typically occurs at elevated temperatures (up to 170°C) in the presence of an alkaline catalyst . The process can be optimized by adjusting the molar ratios of the reactants and reaction conditions to achieve high conversion rates and desired product properties .
Chemical Reactions Analysis
Coconut diethanolamide primarily undergoes condensation reactions during its synthesis. It can also participate in other chemical reactions such as oxidation, reduction, and substitution, depending on the reagents and conditions used. Common reagents include potassium hydroxide as a catalyst and various fatty acids . The major products formed from these reactions are typically nonionic surfactants with varying degrees of emulsifying and foaming capabilities .
Scientific Research Applications
Coconut diethanolamide has a wide range of applications in scientific research and industry. It is used as a surfactant in enhanced oil recovery techniques, where it helps to stabilize emulsions and improve oil displacement . In the cosmetics industry, it is valued for its ability to enhance the texture and stability of products . Additionally, it is used in the formulation of detergents, metalworking fluids, and hydraulic fluids due to its excellent foaming and emulsifying properties .
Comparison with Similar Compounds
Coconut diethanolamide is often compared to other similar compounds such as lauramide diethanolamine and cocoyl diethanolamide. While all these compounds share similar surfactant properties, this compound is unique due to its specific fatty acid composition derived from coconut oil . This gives it distinct emulsifying and foaming characteristics that are highly valued in personal care and industrial applications .
Similar Compounds::- Lauramide diethanolamine
- Cocoyl diethanolamide
- Coconut fatty acid diethanolamide
Properties
CAS No. |
68603-42-9 |
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Molecular Formula |
C13H13Cl8NO4 |
Molecular Weight |
530.85 |
IUPAC Name |
2-(2,4-dichlorophenoxy)acetic acid;1,1,1,3,3,3-hexachloropropan-2-one;N-methylmethanamine |
InChI |
InChI=1S/C8H6Cl2O3.C3Cl6O.C2H7N/c9-5-1-2-7(6(10)3-5)13-4-8(11)12;4-2(5,6)1(10)3(7,8)9;1-3-2/h1-3H,4H2,(H,11,12);;3H,1-2H3 |
InChI Key |
VSIOJDPUQMSMND-UHFFFAOYSA-N |
SMILES |
CNC.C1=CC(=C(C=C1Cl)Cl)OCC(=O)O.C(=O)(C(Cl)(Cl)Cl)C(Cl)(Cl)Cl |
Synonyms |
Cocamide DEA; cocamide diethanolamine |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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